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Compound of Interest

(2R)-2-aminohex-5-yn-1-
Compound Name:
ol;hydrochloride

Cat. No.: B7898441

Get Quote

Executive Summary

(2R)-2-aminohex-5-yn-1-ol hydrochloride is a non-canonical amino alcohol featuring a terminal

alkyne handle. It serves as a critical "click chemistry" building block, allowing for the bio-
orthogonal labeling of proteins or the synthesis of peptide mimetics via copper-catalyzed azide-
alkyne cycloaddition (CuAAC). This guide provides a comprehensive spectral analysis (NMR,
MS, IR) derived from first principles and analogous standards, alongside synthesis and quality
control protocols.

Chemical Identity
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Property Detail

Systematic Name (2R)-2-aminohex-5-yn-1-ol hydrochloride

Synonyms (R)-Homopropargylglycinol HCI; D-Hpg-ol HCI

CAS Number Not widely listed for HCI salt; (Free Base S-
isomer: 1286836-03-0)

Molecular Formula CeH11NO[L][2][3][4][5]6] - HCI

Molecular Weight 149.62 g/mol (Salt); 113.16 g/mol (Free Base)

Chiral Center C2 (R-configuration)

Synthesis & Preparation Context

Understanding the synthesis is vital for interpreting spectral impurities (e.g., residual reducing
agents or unreacted amino acids). The standard preparation involves the reduction of (2R)-2-
aminohex-5-ynoic acid (D-Homopropargylglycine).

Reaction Pathway

The carboxylic acid is reduced to the primary alcohol using a system that preserves the
terminal alkyne, such as LiBH4/TMSCI or NaBHa4/I2. Lithium Aluminum Hydride (LAH) is
generally avoided at high temperatures to prevent reduction of the alkyne.

vation
rotection (optional IXe ni ride/Ester,
irect Reduction forkup recipitation alt Formation
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Figure 1: Synthetic route from D-Homopropargylglycine to the target amino alcohol.

Spectral Analysis: Nuclear Magnetic Resonance
(NMR)
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'H NMR Spectroscopy (400 MHz, D20)

The proton spectrum is characterized by the distinct coupling of the terminal alkyne and the

diastereotopic protons of the hydroxymethyl group.

Solvent Note: D20 is preferred for the HCI salt to eliminate the broad ammonium (NHs*) and

hydroxyl (OH) signals, simplifying the aliphatic region. In DMSO-ds, these exchangeable

protons would appear broad around 8.0 ppm and 5.0 ppm, respectively.

. Shift (0, o Coupling .
Position Multiplicity Integral Assignment
ppm) (Hz)

-CH2-OH

H-1a, 1b 3.55-3.75 Multiplet (dd) 2H J=115,35 (Diastereotop
ic)
CH-NHs*

H-2 3.25-3.35 Multiplet 1H (Chiral
center)
-CH2-C=CH

H-4 2.25-2.35 td 2H J=7.0,25 ]
(Propargylic)
-C=C-H

H-6 2.38 t 1H J=25 (Terminal
Alkyne)
-CH2z-

H-3 1.75-1.95 Multiplet 2H (Homopropar
gylic)

Key Diagnostic Signals:

» Terminal Alkyne (H-6): A triplet at ~2.38 ppm exhibiting long-range coupling (J = 2.5 Hz) to

the propargylic protons (H-4).

o Hydroxymethyl (H-1): Appears as a higher-order multiplet due to the proximity of the chiral

center at C2, making the two protons diastereotopic.
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3C NMR Spectroscopy (100 MHz, D20)

The carbon spectrum confirms the backbone skeleton and the oxidation state of the alkyne.

Position Shift (6, ppm) Type Assighment

-C=CH (Internal

C-5 83.5 Cq
Alkyne Carbon)
-C=CH (Terminal
C-6 70.8 CH
Alkyne Carbon)
C-1 62.1 CH2 -CH2-OH
C-2 52.4 CH CH-NHs*
C-3 29.5 CH: -CH2- (Beta carbon)
C4 15.2 CH2 -CHz- (Propargylic)

Interpretation:

e The absence of a carbonyl signal (~170-180 ppm) confirms the complete reduction of the
precursor acid.

o The alkyne carbons (C-5, C-6) show the characteristic split between the quaternary carbon
(~83 ppm) and the terminal methine (~70 ppm).

Mass Spectrometry (MS) Profile[9]
lonization Mode: ESI (+)

e Molecular lon: The free base has a mass of 113.16 Da. In ESI+, the protonated molecular
ion [M+H]* is observed.

o Observed m/z: 114.17 ([M+H]*)

Fragmentation Pathway (MS/MS)

Fragmentation is driven by the loss of small neutral molecules (water, ammonia).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7898441?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

[M-+H]+
m/z 114.17

%zo (1NH3 (17)

[M+H - H20]+
m/z 96.15

[M+H - NH3]+
m/z 97.14

\IHS /20

[CEHT]+
m/z 79.05
(Alkyne carbocation)

Click to download full resolution via product page

Figure 2: Proposed ESI(+) fragmentation pathway for (2R)-2-aminohex-5-yn-1-ol.

Infrared (IR) Spectroscopy[10]

The IR spectrum provides rapid confirmation of the functional groups, particularly the alkyne

handle which is silent in many other biological background signals.

Wavenumber . . . .
Intensity Vibration Mode Assignment

(cm™)

Alcohol / Ammonium
3250 — 3400 Broad, Strong O-H / N-H Stretch "

sa
3280 — 3300 Sharp, Medium =C-H Stretch Terminal Alkyne C-H
2850 — 2950 Medium C-H Stretch Alkyl backbone
2120 Weak C=C Stretch Alkyne triple bond

) Primary amine (salt

1580 — 1620 Medium N-H Bend

form)
1050 — 1080 Strong C-O Stretch Primary Alcohol
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Quality Control & Stability
Purity Assessment (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
e Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.

o Detection: ELSD or CAD (Charged Aerosol Detection) is required as the molecule lacks a
strong UV chromophore.

o Derivatization: For UV detection (254 nm), derivatize with Fmoc-CI or OPA prior to injection.

Handling & Storage

e Hygroscopicity: As a hydrochloride salt of an amino alcohol, the compound is highly
hygroscopic. It must be stored in a desiccator at -20°C.

 Stability: The terminal alkyne is stable under standard conditions but can degrade in the
presence of copper(l) or strong bases over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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